

# An In-depth Technical Guide to 2-Deacetyltaxuspine X: Structure, and Biological Activity

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## Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15594705

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## Abstract

**2-Deacetyltaxuspine X** is a naturally occurring diterpenoid belonging to the taxane family of compounds. Isolated from species of the *Taxus* genus, this complex molecule has garnered interest for its biological activity, primarily as a modulator of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the chemical structure of **2-Deacetyltaxuspine X**, its known biological effects, and the mechanistic pathways it influences. While specific experimental data for this particular taxane is limited in publicly accessible literature, this document compiles available information and presents generalized experimental approaches relevant to its study.

## Chemical Structure and Properties


**2-Deacetyltaxuspine X** possesses the characteristic complex caged structure of taxanes. Its systematic name is not commonly used; however, its molecular formula is  $C_{39}H_{48}O_{13}$ , and it has a molecular weight of 724.79 g/mol. The structure is distinguished by a modified taxane core with various oxygen-containing functional groups.

Key Structural Features:

- Taxane Core: A complex polycyclic diterpenoid skeleton.

- **Deacetylation:** Lacks an acetyl group at the C2 position compared to its parent compound, Taxuspine X.
- **Multiple Hydroxyl and Ester Groups:** These functional groups contribute to its polarity and potential for hydrogen bonding, which is crucial for its interaction with biological targets.

A 2D representation of the chemical structure of **2-Deacetyltaxuspine X** is provided below.

 Chemical structure of 2-Deacetyltaxuspine X

#### Physicochemical Properties (Predicted)

Due to the absence of specific experimental data in the literature, the following table presents predicted physicochemical properties for **2-Deacetyltaxuspine X**. These values are computationally derived and should be considered estimates.

Property	Predicted Value
Molecular Formula	C <sub>39</sub> H <sub>48</sub> O <sub>13</sub>
Molecular Weight	724.79 g/mol
CAS Number	259678-73-4
XLogP3	2.5
Hydrogen Bond Donor Count	4
Hydrogen Bond Acceptor Count	13
Rotatable Bond Count	7

## Spectroscopic Data Overview

Specific spectroscopic data (NMR, MS, IR) for **2-Deacetyltaxuspine X** are not readily available in the public domain. However, for researchers aiming to identify this compound, the following tables outline the expected regions for key signals based on the known structure and general characteristics of taxane diterpenoids.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts

Proton Type	Predicted Chemical Shift (ppm)
Methyl Protons	0.8 - 2.5
Methylene Protons	1.0 - 4.5
Methine Protons	2.0 - 6.0
Protons on Carbons Bearing Oxygen	3.5 - 6.5
Aromatic Protons (Cinnamoyl Moiety)	7.0 - 8.0

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Type	Predicted Chemical Shift (ppm)
Methyl Carbons	10 - 30
Methylene Carbons	20 - 50
Methine Carbons	40 - 90
Carbons Bearing Oxygen	60 - 90
Alkene Carbons	120 - 145
Aromatic Carbons (Cinnamoyl Moiety)	125 - 140
Carbonyl Carbons (Ester, Ketone)	165 - 210

Table 3: Expected Mass Spectrometry Fragments

Fragmentation Process	Expected m/z
$[\text{M}+\text{H}]^+$	~725.31
$[\text{M}+\text{Na}]^+$	~747.29
Loss of $\text{H}_2\text{O}$	$[\text{M}+\text{H}-18]^+$
Loss of Acetic Acid	$[\text{M}+\text{H}-60]^+$
Loss of Cinnamoyl Group	$[\text{M}+\text{H}-131]^+$

## Biological Activity and Mechanism of Action

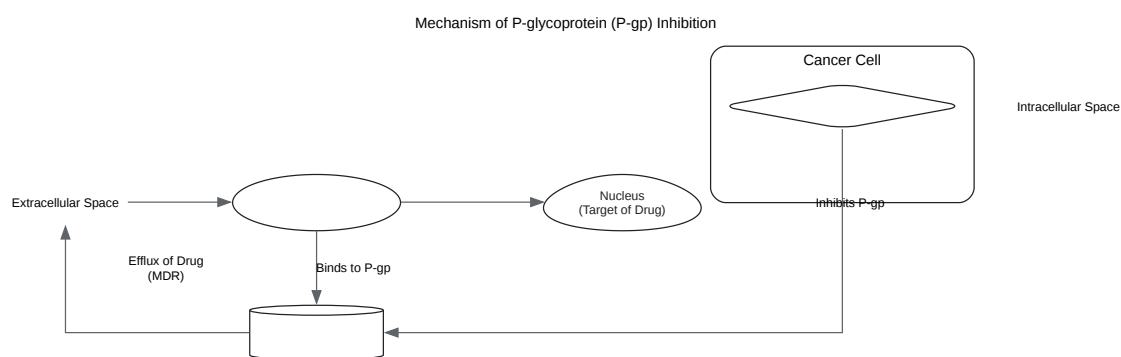
The primary reported biological activity of **2-Deacetyltaxuspine X** and related taxuspine analogues is the reversal of multidrug resistance (MDR) in cancer cells. This is a significant area of research in oncology, as MDR is a major factor in the failure of chemotherapy.

### P-glycoprotein (P-gp) Inhibition:

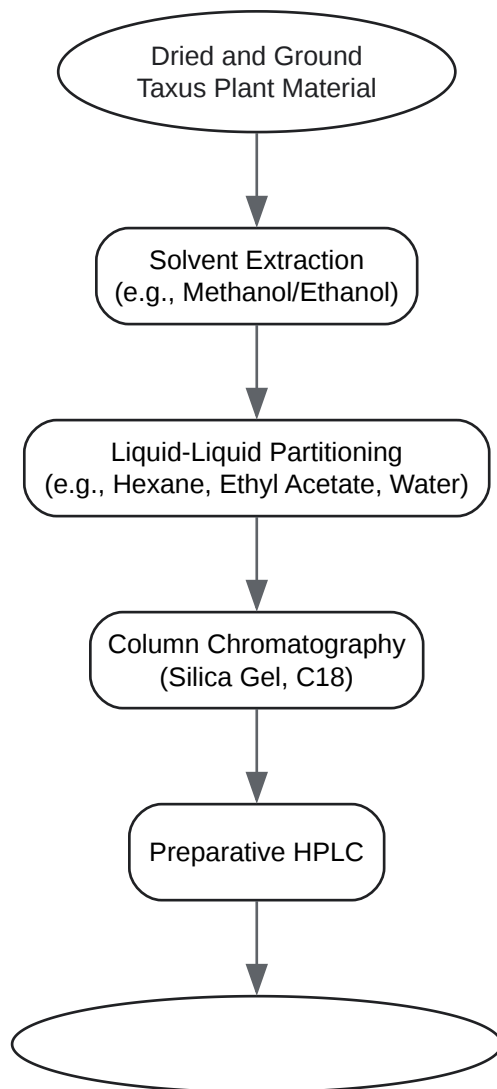
The principal mechanism by which **2-Deacetyltaxuspine X** is thought to exert its MDR-reversing effect is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is responsible for pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

**2-Deacetyltaxuspine X**, as a taxane analogue, is believed to bind to P-gp, likely at a site that allosterically modulates its transport function or competitively inhibits the binding of other drug substrates. This inhibition of P-gp's pumping action restores the ability of anticancer drugs to accumulate within the cancer cells and exert their cytotoxic effects.

The following diagram illustrates the proposed mechanism of P-gp inhibition by **2-Deacetyltaxuspine X**.



## General Workflow for Taxane Isolation



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Deacetyltaxuspine X: Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15594705#chemical-structure-of-2-deacetyltaxuspine-x\]](https://www.benchchem.com/product/b15594705#chemical-structure-of-2-deacetyltaxuspine-x)

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